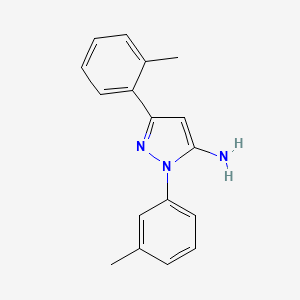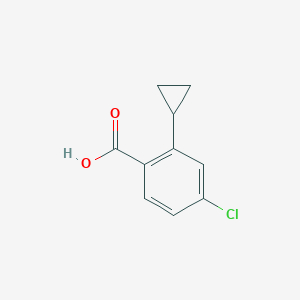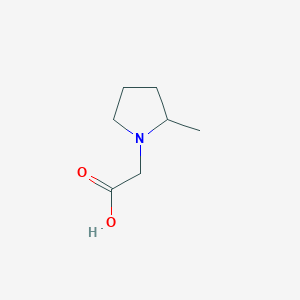
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two methylphenyl groups attached to the pyrazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-(2-methylphenyl)-1-(3-methylphenyl)-1H-pyrazol-5-amine include other substituted pyrazoles, such as:
- 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine
- 3-(2-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
These compounds share structural similarities but may differ in their chemical properties and reactivity due to the position and nature of the substituents on the aromatic rings.
Properties
Molecular Formula |
C17H17N3 |
|---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-(2-methylphenyl)-2-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C17H17N3/c1-12-6-5-8-14(10-12)20-17(18)11-16(19-20)15-9-4-3-7-13(15)2/h3-11H,18H2,1-2H3 |
InChI Key |
VFNMXXSSXJHMNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=CC=C3C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,5,5-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13164874.png)




![Bicyclo[3.2.1]octan-2-amine](/img/structure/B13164925.png)





![1-[(3-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13164966.png)

